molecular formula C7H10BNO2 B1586140 4,5-Dimethylpyridine-3-boronic acid CAS No. 1001907-71-6

4,5-Dimethylpyridine-3-boronic acid

Cat. No. B1586140
M. Wt: 150.97 g/mol
InChI Key: WXAUYJWRTPXNNH-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-3-boronic acid (DMPA) is an organic compound used in a variety of applications in the scientific research field. It is a boronic acid, a type of organic compound that contains a boron atom bound to two oxygen atoms, and is a useful reagent in organic synthesis. DMPA is a versatile compound that can be used in various reactions, such as the synthesis of amines, esters, and alcohols, and as a catalyst for the Suzuki-Miyaura cross-coupling reaction. It is also used in the synthesis of glycosides, nucleosides, and other compounds. DMPA has a variety of applications in the fields of biochemistry, pharmacology, and medical research.

Scientific Research Applications

Sensing Applications

  • Summary of Application : Boronic acids, including 4,5-Dimethylpyridine-3-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Organic Field-Effect Transistors (OFETs)

  • Summary of Application : Interface modification is a promising technique for enhancing electrical parameters of OFETs. In OFETs, self-assembled monolayer molecules are widely used for treatment dielectric/semiconductor interface layer .
  • Methods of Application : Boronic acids with different alkyl chain lengths were used in this study to treat the Al2O3 dielectric surface in dinaphtho [2,3-b:2′,3′-f]thieno [3,2-b]thiophene (DNTT) based OFETs .
  • Results or Outcomes : Treated with SAMs improve the mobility of Al2O3 surfaces for linear and saturation regime and threshold voltages shifted from positive direction .

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation. Keep away from ignition sources .

  • Future Directions

    • Research on 4,5-DMIPA (4,5-Dimethylpyridine-3-boronic acid) could explore its applications in catalysis, materials science, and medicinal chemistry.
  • properties

    IUPAC Name

    (4,5-dimethylpyridin-3-yl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H10BNO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4,10-11H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WXAUYJWRTPXNNH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CN=CC(=C1C)C)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H10BNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10376728
    Record name 4,5-Dimethylpyridine-3-boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10376728
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    150.97 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4,5-Dimethylpyridine-3-boronic acid

    CAS RN

    1001907-71-6
    Record name B-(4,5-Dimethyl-3-pyridinyl)boronic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1001907-71-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4,5-Dimethylpyridine-3-boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10376728
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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